![molecular formula C8H7NO2S2 B1213235 2-(甲基磺酰基)苯并[d]噻唑 CAS No. 7144-49-2](/img/structure/B1213235.png)

2-(甲基磺酰基)苯并[d]噻唑

描述

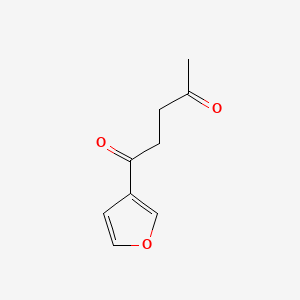

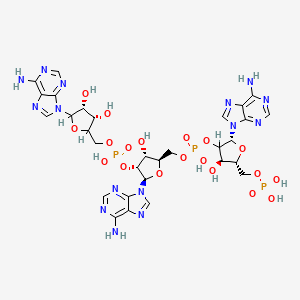

Benzothiazole, 2-(methylsulfonyl)-, also known as Benzothiazole, 2-(methylsulfonyl)-, is a useful research compound. Its molecular formula is C8H7NO2S2 and its molecular weight is 213.3 g/mol. The purity is usually 95%.

The exact mass of the compound Benzothiazole, 2-(methylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51671. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzothiazole, 2-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 2-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药

2-(甲基磺酰基)苯并[d]噻唑因其与其他具有药理活性的苯并噻唑衍生物的结构相似性,在医学领域显示出潜力。 已发现噻唑环存在于几种抗癌药物中,例如博来霉素、磺胺噻唑、噻唑呋喃和达沙替尼 。 该化合物通过激酶调节、微管聚合抑制和组蛋白脱乙酰酶抑制发挥作用的能力使其成为开发有效抗肿瘤药物的候选药物 .

农业

在农业中,苯并噻唑衍生物因其在植物生长调节和保护中的作用而被探索。 虽然 2-(甲基磺酰基)苯并[d]噻唑在农业中的具体应用尚未得到广泛记录,但其结构类似物已知具有重要的生物活性,这些活性可能有利于作物保护和产量提高 .

材料科学

将 2-(甲基磺酰基)苯并[d]噻唑掺入材料中可能导致开发出具有增强性能的新型聚合物。 其在创造具有改善的热稳定性、抗降解性和独特电子性能的材料方面的潜力是一个值得探索的领域 .

环境科学

苯并噻唑化合物通常因其对环境的影响而受到研究,特别是在水处理和污染控制方面。 可以研究 2-(甲基磺酰基)苯并[d]噻唑与污染物的相互作用能力,以帮助开发更有效的方法来净化和净化水源 .

分析化学

在分析化学中,2-(甲基磺酰基)苯并[d]噻唑可以作为试剂或更复杂分子合成的结构基序。 其在色谱、光谱和作为校准过程中标准品的潜在用途可能成为重要的关注领域 .

药理学

2-(甲基磺酰基)苯并[d]噻唑的药理潜力值得注意,尤其是考虑到含噻唑化合物的生物活性。 它可用于设计具有镇痛和抗炎特性的新药,以及研究药物-受体相互作用 .

作用机制

Mode of Action

It’s worth noting that many benzothiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities , suggesting that 2-(Methylsulfonyl)benzo[d]thiazole may interact with its targets in a way that modulates pain and inflammation.

Biochemical Pathways

Given the reported analgesic and anti-inflammatory activities of similar compounds , it is possible that this compound may affect pathways related to pain perception and inflammation.

Pharmacokinetics

The compound’s physical properties such as its melting point (86-89°c), boiling point (3703±250°C), and density (1440) suggest that it may have good stability and could potentially be absorbed and distributed in the body .

Result of Action

Similar compounds have been reported to exhibit analgesic and anti-inflammatory activities , suggesting that 2-(Methylsulfonyl)benzo[d]thiazole may have similar effects.

Action Environment

The compound is reported to be soluble in common organic solvents such as alcohols and ketones, but insoluble in water . This suggests that the compound’s action may be influenced by the lipid content of the environment, as it may preferentially partition into lipid-rich environments.

生化分析

Biochemical Properties

Benzothiazole, 2-(methylsulfonyl)- plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with protein thiols, where it acts as a selective thiol-blocking reagent . This interaction is crucial in modulating the activity of enzymes that contain cysteine residues in their active sites. By blocking these thiols, Benzothiazole, 2-(methylsulfonyl)- can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways.

Cellular Effects

The effects of Benzothiazole, 2-(methylsulfonyl)- on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce changes in the expression of genes involved in oxidative stress responses and apoptosis . Additionally, Benzothiazole, 2-(methylsulfonyl)- can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to alterations in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, Benzothiazole, 2-(methylsulfonyl)- exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the thiol groups of cysteine residues . This binding prevents the enzyme from performing its catalytic function, leading to a decrease in its activity. Furthermore, Benzothiazole, 2-(methylsulfonyl)- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of specific genes, thereby affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzothiazole, 2-(methylsulfonyl)- have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to Benzothiazole, 2-(methylsulfonyl)- can lead to cumulative effects on cellular function, including increased oxidative stress and apoptosis . These effects are more pronounced in in vitro studies compared to in vivo studies.

Dosage Effects in Animal Models

The effects of Benzothiazole, 2-(methylsulfonyl)- vary with different dosages in animal models. At low doses, the compound has minimal toxic effects and can modulate enzyme activity and gene expression without causing significant harm . At higher doses, Benzothiazole, 2-(methylsulfonyl)- can induce toxic effects, including liver damage, oxidative stress, and apoptosis . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Benzothiazole, 2-(methylsulfonyl)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect the levels of various metabolites by modulating the activity of key metabolic enzymes. For instance, it can lead to an increase in the levels of reactive oxygen species (ROS) by inhibiting antioxidant enzymes . This increase in ROS can further influence cellular metabolism and function.

Transport and Distribution

Within cells and tissues, Benzothiazole, 2-(methylsulfonyl)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and mitochondria . This localization is crucial for its activity, as it allows Benzothiazole, 2-(methylsulfonyl)- to interact with its target biomolecules effectively.

Subcellular Localization

The subcellular localization of Benzothiazole, 2-(methylsulfonyl)- is an important aspect of its function. The compound is primarily localized in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways . Additionally, Benzothiazole, 2-(methylsulfonyl)- can undergo post-translational modifications that direct it to specific subcellular compartments. These modifications can include the addition of targeting signals that facilitate its transport to the mitochondria or other organelles .

属性

IUPAC Name |

2-methylsulfonyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2/c1-13(10,11)8-9-6-4-2-3-5-7(6)12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOXPLQWARQVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287587 | |

| Record name | 2-(Methanesulfonyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7144-49-2 | |

| Record name | 7144-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methanesulfonyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulfonyl)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(Methylsulfonyl)benzo[d]thiazole interact with proteins in human liver microsomes?

A1: Research indicates that 2-(Methylsulfonyl)benzo[d]thiazole can covalently bind to proteins within human liver microsomes. This interaction was investigated using a shotgun proteomic workflow. The study identified 19 modified peptides, linked to 18 distinct proteins, that were adducted by 2-(Methylsulfonyl)benzo[d]thiazole in human liver microsome incubations. [] Interestingly, this covalent modification was also observed when microsomes were incubated with 2-(Methylthio)benzo[d]thiazole, a parent compound known to be metabolized into 2-(Methylsulfonyl)benzo[d]thiazole within this biological system. [] This finding suggests that the reactive metabolite formed from 2-(Methylthio)benzo[d]thiazole is responsible for the observed protein modifications.

Q2: What is the significance of identifying protein targets of 2-(Methylsulfonyl)benzo[d]thiazole?

A2: Understanding the specific proteins targeted by 2-(Methylsulfonyl)benzo[d]thiazole is crucial for elucidating its potential toxicological effects. Covalent modification of cellular proteins by reactive metabolites can disrupt normal biological processes and potentially lead to adverse drug reactions. Therefore, identifying these protein targets provides valuable insights into the mechanisms of toxicity associated with 2-(Methylsulfonyl)benzo[d]thiazole and related compounds. [] Further research into the functions of these target proteins and the consequences of their modification could contribute to the development of safer drugs and a deeper understanding of drug-induced toxicity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Butoxy-7,10-dichlorobenzo[b][1,5]naphthyridine](/img/structure/B1213153.png)

![N-butyl-2-[[(1R,2R)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B1213175.png)